
3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde is a synthetic organic compound It is characterized by the presence of a pyrimidinyl group, a tert-butyl group, and a methoxybenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidinyl Group: Starting with a suitable precursor, the pyrimidinyl group can be synthesized through cyclization reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methoxybenzaldehyde Moiety: This step may involve condensation reactions to attach the methoxybenzaldehyde group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactive properties.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)12-8-11(7-10(9-19)14(12)22-4)18-6-5-13(20)17-15(18)21/h5-9H,1-4H3,(H,17,20,21) |
Clé InChI |
SMALELRHDMIKEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C=O)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
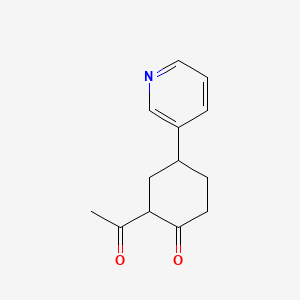
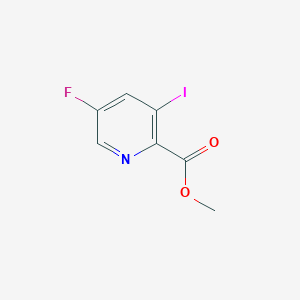
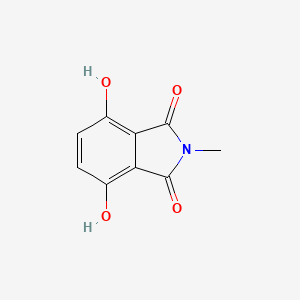
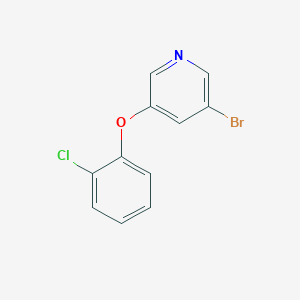

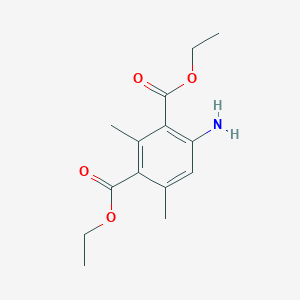
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
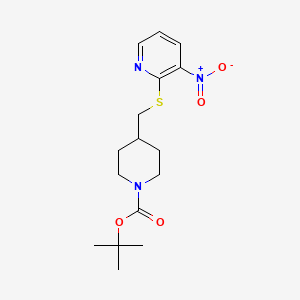
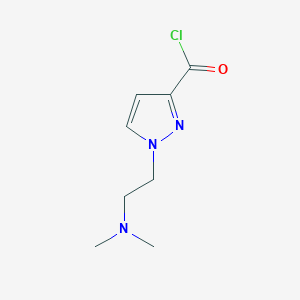
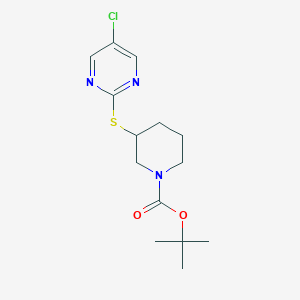
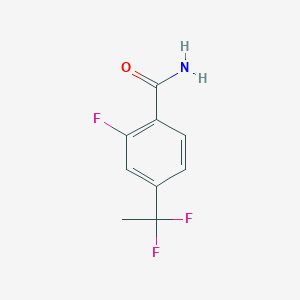
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
